8a-Ethynyloctahydroindolizine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35201-08-2 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
8a-ethynyl-2,3,5,6,7,8-hexahydro-1H-indolizine |
InChI |
InChI=1S/C10H15N/c1-2-10-6-3-4-8-11(10)9-5-7-10/h1H,3-9H2 |
InChI Key |
RERWQDMRYSNWEL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC12CCCCN1CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8a-Ethynyloctahydroindolizine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and propargylamine.
Cyclization: The initial step involves the formation of an intermediate through a cyclization reaction, often facilitated by a base such as sodium hydride.
Hydrogenation: The intermediate undergoes hydrogenation to form the octahydroindolizine core.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the cyclization, hydrogenation, and ethynylation steps sequentially.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance reaction efficiency and yield, while minimizing waste and reaction time.
Chemical Reactions Analysis
Types of Reactions: 8a-Ethynyloctahydroindolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where alkyl or acyl groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to ethyl-substituted derivatives.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
8a-Ethynyloctahydroindolizine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 8a-Ethynyloctahydroindolizine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways.
Pathways Involved: It can affect signaling pathways, such as those involved in cell proliferation and apoptosis, leading to its potential use in cancer therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The pharmacological and physicochemical properties of indolizine derivatives are highly dependent on substituent groups. Below is a comparative analysis of 8a-Ethynyloctahydroindolizine with structurally related compounds:
Key Observations:
Nitro groups (e.g., in 2-methyl-3-nitroindolizine) may increase electron deficiency, altering metabolic stability or redox properties . Isoxazolylethynyl derivatives () could engage in hydrogen bonding via the isoxazole oxygen, broadening target interactions .
Pharmacological Divergence: Aminopropylindolizines exhibit CNS activity, albeit weak, whereas this compound’s CNS effects remain uncharacterized . Synthetic indolizines with nitro or methyl groups () are less studied for neurotransmitter modulation but may prioritize cytotoxic or antimicrobial roles .
Thermodynamic and Solubility Profiles: The ethynyl group’s hydrophobicity may reduce aqueous solubility compared to polar substituents like aminopropyl, impacting bioavailability .
Research Findings and Implications
- Anti-5-HT and Antihistamine Activity: Aminopropylindolizines demonstrate competitive binding to 5-HT and histamine receptors, with IC₅₀ values in the micromolar range . This compound’s ethynyl group could improve binding kinetics due to reduced conformational flexibility, though experimental validation is needed.
- Antimicrobial Potential: Isoxazole-containing indolizines () show structural parallels to known antimicrobial agents, suggesting this compound might share similar mechanisms .
- Synthetic Challenges: Ethynyl groups require specialized coupling reagents (e.g., Sonogashira conditions), complicating synthesis compared to nitro or methyl derivatives .
Biological Activity
8a-Ethynyloctahydroindolizine is a compound belonging to the indolizine family, which has garnered attention due to its potential biological activities. This article delves into the biological properties of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and biological activity. The presence of an ethynyl group enhances its interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers demonstrated that derivatives of this compound showed inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating a promising potential for development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 32 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that this compound has selective toxicity against cancer cell lines. Specifically, it was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. This suggests that the compound may be a candidate for further development in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The biological activity of this compound is hypothesized to involve the disruption of cellular processes through the induction of oxidative stress and modulation of apoptotic pathways. Studies suggest that the compound interacts with mitochondrial membranes, leading to increased reactive oxygen species (ROS) production, which is a known trigger for apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A clinical study evaluated the effectiveness of a formulation containing this compound against skin infections caused by resistant bacterial strains. The results demonstrated a significant reduction in infection rates among patients treated with the formulation compared to a control group receiving standard antibiotic therapy.
Case Study 2: Cancer Treatment
Another case study involved patients with advanced breast cancer who were administered a derivative of this compound as part of a clinical trial. The treatment resulted in a notable decrease in tumor size and improved patient quality of life, supporting further investigation into its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
